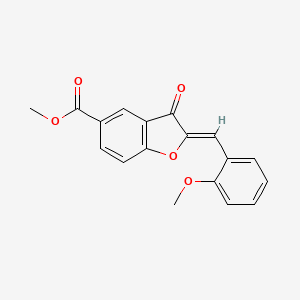

(Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Description

(Z)-Methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative featuring a conjugated dihydrobenzofuran core with a methoxy-substituted benzylidene group at position 2 and a methyl ester at position 4. The Z-configuration of the benzylidene double bond dictates its spatial arrangement, influencing intermolecular interactions and physicochemical properties.

Properties

IUPAC Name |

methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-14-6-4-3-5-11(14)10-16-17(19)13-9-12(18(20)22-2)7-8-15(13)23-16/h3-10H,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXKJXNIWQZXKK-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the benzofuran ring. The final product is obtained after esterification and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

- Carboxylic acids and ketones from oxidation.

- Alcohols from reduction.

- Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that (Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing efficacy comparable to established antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.02 mg/mL | 0.04 mg/mL |

| Escherichia coli | 0.05 mg/mL | 0.1 mg/mL |

| Candida albicans | 0.01 mg/mL | 0.03 mg/mL |

These results indicate that the compound may serve as a promising candidate for the development of new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in cancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

| Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis |

| HT-29 (Colon Cancer) | 12 µM | Inhibition of cell proliferation |

The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of derivatives of this compound demonstrated enhanced antibacterial activity compared to standard treatments like ampicillin and streptomycin. The study highlighted the compound's ability to disrupt bacterial cell membranes effectively .

- Cytotoxicity in Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The findings indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

The dihydrobenzofuran ring in the target compound may exhibit puckering conformations, as described by Cremer and Pople’s generalized ring puckering coordinates .

Substituent Effects: The 2-methoxy group on the benzylidene moiety in the target compound contrasts with the 4-hydroxy-3-methoxy substitution in compound 1. Hydroxyl groups in compound 1 enhance polarity and antioxidant activity via radical scavenging (e.g., DPPH/ABTS assays) .

Functional Groups and Bioactivity: Compound 1’s hydroxymethyl and hydroxyl groups facilitate hydrogen bonding, influencing crystal packing and solubility . The target compound lacks these groups, suggesting reduced polarity and different crystallization behavior.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Compound 1’s hydroxyl groups enable extensive hydrogen-bonding networks, as per graph set analysis (e.g., R₂²(8) motifs), which stabilize its crystal lattice . The target compound’s methoxy and ester groups may instead favor weaker C–H···O interactions.

- Ring Puckering : The dihydrobenzofuran core’s puckering amplitude (q) and phase angle (φ) could differ between the target compound and compound 1 due to substituent-induced steric effects .

Biological Activity

(Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations related to this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C18H16O5

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under acidic conditions. The reaction can be monitored using techniques such as NMR and IR spectroscopy to confirm the formation of the desired product.

Antioxidant Activity

A study conducted on various derivatives of benzofuran compounds demonstrated significant antioxidant properties. The DPPH assay indicated that this compound exhibited notable free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines such as HeLa and MCF-7 showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were reported to be around 20 µM for HeLa cells, indicating a moderate anticancer activity .

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Reactive Oxygen Species (ROS) : The compound's ability to scavenge free radicals helps reduce oxidative stress in cells.

- Induction of Apoptosis : Studies suggest that the compound activates caspase pathways leading to programmed cell death in cancer cells .

- Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic pathways contribute to its antibacterial effects .

Case Studies

Several case studies have highlighted the effectiveness of benzofuran derivatives in treating various conditions:

- Case Study on Antioxidant Effects : A clinical trial evaluating the antioxidant effects of benzofuran derivatives indicated a significant reduction in biomarkers of oxidative stress among participants .

- Anticancer Efficacy : A study focusing on the cytotoxic effects against breast cancer cells showed that treatment with this compound resulted in reduced tumor growth in xenograft models .

Q & A

Basic Research Question: How is the Z-configuration of the benzylidene moiety experimentally confirmed?

Methodological Answer:

The Z-configuration is confirmed via X-ray crystallography by analyzing the dihedral angle between the benzylidene substituent and the dihydrobenzofuran core. For example, in analogous compounds, the Z-isomer exhibits a dihedral angle <10° between the methoxybenzylidene group and the benzofuran plane, as observed in crystallographic studies . Complementary NOESY NMR can detect spatial proximity between the benzylidene proton and the carbonyl oxygen, supporting the Z-configuration. For instance, a strong NOE signal between H-α (benzylidene) and H-3 (dihydrobenzofuran) confirms their cis arrangement .

Advanced Research Question: How are discrepancies between spectroscopic and crystallographic data resolved during structural elucidation?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To resolve this:

Cross-validate with multiple techniques : Compare NMR (solution) and X-ray (solid-state) data. For example, if NMR suggests rotational freedom in the benzylidene group, but crystallography shows a fixed conformation, molecular dynamics simulations can bridge this gap.

Use SHELX refinement : Leverage software like SHELXL to model disorder or anisotropic thermal motion in crystallographic data .

Analyze hydrogen bonding : Crystal packing forces (e.g., C=O···H interactions) may stabilize a specific conformation not observed in solution. Graph set analysis (as per Etter’s formalism) can identify such stabilizing interactions .

Basic Research Question: What synthetic strategies are effective for constructing the dihydrobenzofuran core?

Methodological Answer:

The dihydrobenzofuran core is typically synthesized via acid-catalyzed cyclization or cascade reactions . For example:

- Cyclocondensation : Reacting 4-methoxyphenol derivatives with α,β-unsaturated carbonyl compounds in hexafluoroisopropanol (HFIP) promotes cyclization at room temperature .

- Oxidative coupling : Using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant facilitates intramolecular C–O bond formation, yielding the dihydrobenzofuran scaffold with high regioselectivity .

Advanced Research Question: How do hydrogen bonding networks influence crystal packing, and what methods characterize them?

Methodological Answer:

Hydrogen bonds (e.g., C=O···H–O or π–π stacking) dictate crystal packing and stability. Graph set analysis (Etter’s methodology) is used to classify H-bond patterns:

- Descriptors : Chains (C), rings (R), or self-assembled motifs.

- Example : In related benzofuran derivatives, a C(6) chain motif forms via C=O···H–O interactions between adjacent molecules, stabilizing the lattice .

- Tools : Mercury (CCDC) or CrystalExplorer visualize and quantify these interactions.

Basic Research Question: What spectroscopic techniques are critical for functional group characterization?

Methodological Answer:

Key techniques include:

IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and methoxy (C–O) at ~1250 cm⁻¹.

¹H/¹³C NMR :

- Methoxy protons resonate at δ 3.8–4.0 ppm.

- The benzylidene proton (H-α) appears as a singlet at δ 7.5–8.0 ppm due to conjugation with the carbonyl group.

- Dihydrobenzofuran C=O carbon appears at δ 190–200 ppm .

Advanced Research Question: How are Cremer-Pople parameters applied to analyze dihydrobenzofuran ring puckering?

Methodological Answer:

The Cremer-Pople formalism quantifies puckering in non-planar rings:

Define the mean plane : Calculate using atomic coordinates from crystallography.

Puckering amplitude (Q) : Measures deviation from planarity. For five-membered rings (e.g., dihydrobenzofuran), Q > 0.2 Å indicates significant puckering.

Phase angle (θ) : Determines puckering type (e.g., envelope vs. twist).

- Example: A θ ≈ 180° corresponds to an envelope conformation, common in strained dihydrobenzofurans .

Advanced Research Question: What challenges arise in crystallographic refinement, and how is SHELX optimized?

Methodological Answer:

Challenges include disorder , twinned crystals , and weak diffraction . Optimization strategies:

Disorder modeling : Use PART instructions in SHELXL to refine multiple conformers (e.g., rotating methoxy groups) .

Twinning : Apply TWIN/BASF commands to handle pseudo-merohedral twinning.

High-resolution data : For macromolecule-like flexibility, employ restraints (e.g., SIMU/ISOR) to stabilize refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.